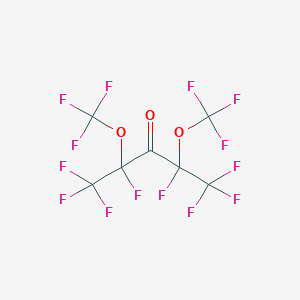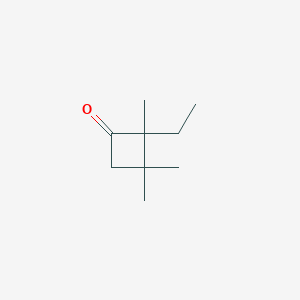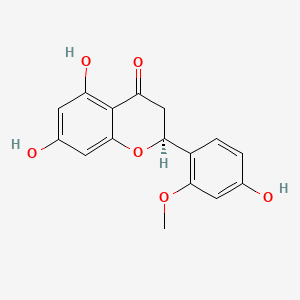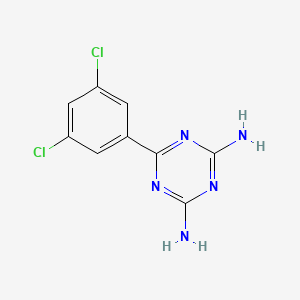![molecular formula C12H9Cl2NO3S B14608026 Pyridine, 2-[[(2,4-dichlorophenyl)methyl]sulfonyl]-, 1-oxide CAS No. 60264-11-1](/img/structure/B14608026.png)
Pyridine, 2-[[(2,4-dichlorophenyl)methyl]sulfonyl]-, 1-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyridine, 2-[[(2,4-dichlorophenyl)methyl]sulfonyl]-, 1-oxide is a complex organic compound that belongs to the class of pyridine derivatives Pyridine itself is a basic heterocyclic organic compound with the chemical formula C₅H₅N
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-[[(2,4-dichlorophenyl)methyl]sulfonyl]-, 1-oxide typically involves multi-step organic reactions. One common method includes the reaction of 2,4-dichlorobenzyl chloride with pyridine-2-sulfonyl chloride in the presence of a base such as triethylamine. This reaction is followed by oxidation using an oxidizing agent like hydrogen peroxide to introduce the 1-oxide group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
Pyridine, 2-[[(2,4-dichlorophenyl)methyl]sulfonyl]-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under strong oxidizing conditions.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (e.g., chlorine, bromine), sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring.
科学研究应用
Pyridine, 2-[[(2,4-dichlorophenyl)methyl]sulfonyl]-, 1-oxide has several applications in scientific research:
作用机制
The mechanism of action of Pyridine, 2-[[(2,4-dichlorophenyl)methyl]sulfonyl]-, 1-oxide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects .
相似化合物的比较
Similar Compounds
2,4-Dichlorobenzyl Chloride: A precursor in the synthesis of the compound, known for its reactivity and use in organic synthesis.
Sulfonyl Chlorides: Compounds with a sulfonyl group attached to a chlorine atom, used in various chemical reactions.
Uniqueness
Pyridine, 2-[[(2,4-dichlorophenyl)methyl]sulfonyl]-, 1-oxide is unique due to the combination of the pyridine ring, the 2,4-dichlorophenyl group, and the sulfonyl and 1-oxide modifications. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various applications.
属性
CAS 编号 |
60264-11-1 |
|---|---|
分子式 |
C12H9Cl2NO3S |
分子量 |
318.2 g/mol |
IUPAC 名称 |
2-[(2,4-dichlorophenyl)methylsulfonyl]-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C12H9Cl2NO3S/c13-10-5-4-9(11(14)7-10)8-19(17,18)12-3-1-2-6-15(12)16/h1-7H,8H2 |
InChI 键 |
SJHPNNCSTADPKF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=[N+](C(=C1)S(=O)(=O)CC2=C(C=C(C=C2)Cl)Cl)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Azabicyclo[3.1.0]hex-2-ene, 1,5-dimethyl-3-phenyl-](/img/structure/B14607955.png)
![Benzene, 4-[1-(ethylthio)-2-nitroethyl]-1,2-dimethoxy-](/img/structure/B14607968.png)
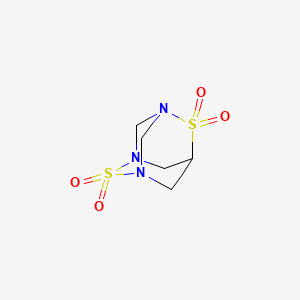
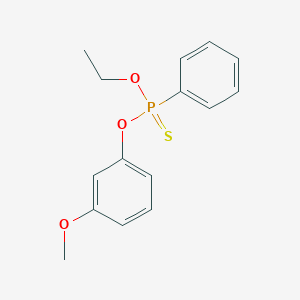
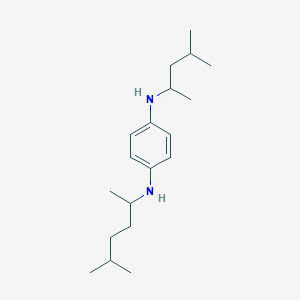

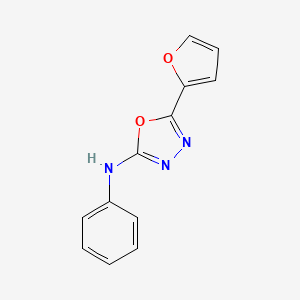
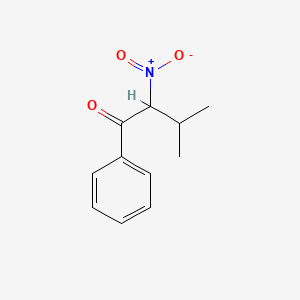
![1,3,5-Trimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B14608021.png)
